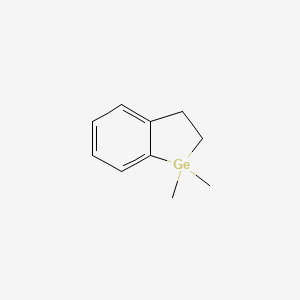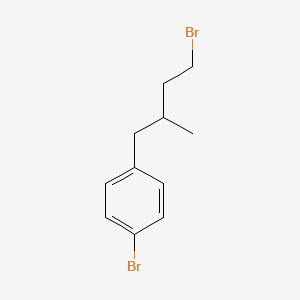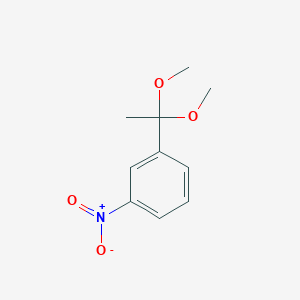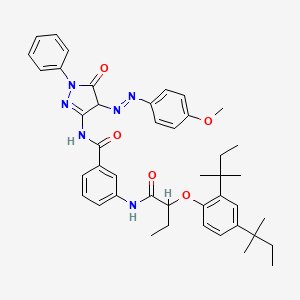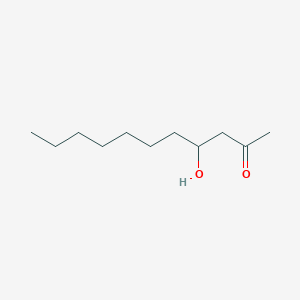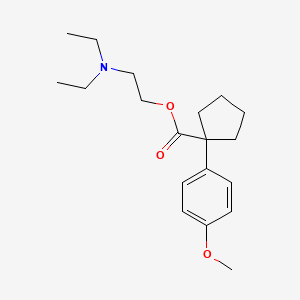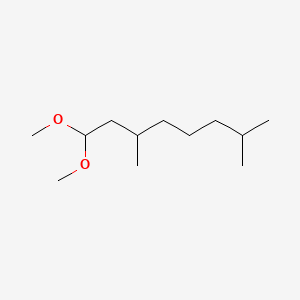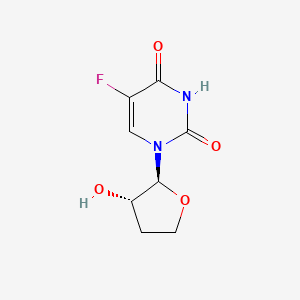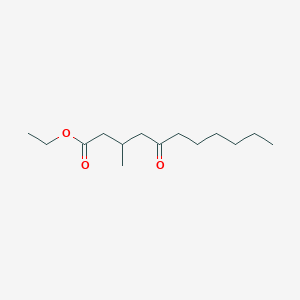
Ethyl 3-methyl-5-oxoundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methyl-5-oxoundecanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound, with its specific structure, has unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxoundecanoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the reaction involves ethyl alcohol and 3-methyl-5-oxoundecanoic acid under acidic conditions .
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-methyl-5-oxoundecanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the ester group to a carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products Formed
Oxidation: 3-methyl-5-oxoundecanoic acid.
Reduction: 3-methyl-5-hydroxyundecanol.
Substitution: Various substituted esters depending on the nucleophile used
Aplicaciones Científicas De Investigación
Ethyl 3-methyl-5-oxoundecanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of esterases and other enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes .
Mecanismo De Acción
The mechanism by which ethyl 3-methyl-5-oxoundecanoate exerts its effects involves its interaction with enzymes that hydrolyze esters. The ester bond is cleaved, releasing the corresponding alcohol and acid. This reaction is catalyzed by esterases, which are enzymes that specifically target ester bonds .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl propionate: Used in the food industry for its pineapple-like aroma .
Uniqueness
Ethyl 3-methyl-5-oxoundecanoate stands out due to its specific structure, which imparts unique chemical properties and reactivity. Its longer carbon chain and the presence of a methyl group at the third position make it distinct from simpler esters like ethyl acetate or methyl butyrate .
Propiedades
Número CAS |
66427-27-8 |
|---|---|
Fórmula molecular |
C14H26O3 |
Peso molecular |
242.35 g/mol |
Nombre IUPAC |
ethyl 3-methyl-5-oxoundecanoate |
InChI |
InChI=1S/C14H26O3/c1-4-6-7-8-9-13(15)10-12(3)11-14(16)17-5-2/h12H,4-11H2,1-3H3 |
Clave InChI |
LDYYTSAFICQNQT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(C)CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


